molecular formula C10H7FN2O4 B2635220 2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid CAS No. 852389-17-4

2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid

Cat. No.: B2635220
CAS No.: 852389-17-4
M. Wt: 238.174
InChI Key: MWVSPYYEJYTGJS-UHFFFAOYSA-N
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Description

2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom The fluorophenyl group attached to the oxadiazole ring enhances its chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluorobenzohydrazide with ethyl chloroacetate in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Mechanism of Action

The mechanism of action of 2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-Fluorophenyl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid is unique due to the combination of the fluorophenyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4/c11-7-3-1-6(2-4-7)9-12-13(5-8(14)15)10(16)17-9/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVSPYYEJYTGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)O2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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